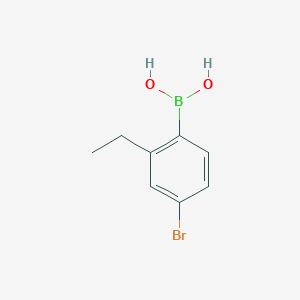

4-Bromo-2-ethylphenylboronic acid

Description

Significance of Organoboron Compounds in Organic Synthesis

Organoboron compounds are organic molecules featuring a carbon-boron bond. fiveable.me Their importance in organic synthesis stems from their remarkable versatility and reactivity. numberanalytics.com Unlike many other organometallic reagents, organoboron compounds are noted for their stability in air and water, tolerance to a wide range of functional groups, and generally low toxicity. fiveable.medergipark.org.tr This favorable profile makes them safer and easier to handle in a laboratory setting. fiveable.me

The pioneering work of Herbert C. Brown on hydroboration, which earned him the Nobel Prize in Chemistry in 1979, laid the groundwork for the widespread use of organoboranes. dergipark.org.tr These compounds serve as crucial intermediates in a variety of chemical transformations, most notably in the formation of new carbon-carbon bonds. fiveable.me Their ability to participate in reactions that build complex molecular frameworks efficiently has made them essential in the synthesis of pharmaceuticals and natural products. numberanalytics.com

Overview of Arylboronic Acid Reactivity and Scope in Modern Methodologies

Arylboronic acids are characterized by a boron atom attached to an aryl group and two hydroxyl groups. researchgate.net The carbon-boron bond in these compounds is polarized towards carbon, rendering the carbon atom nucleophilic. wikipedia.org This inherent nucleophilicity is central to their reactivity, particularly in palladium-catalyzed cross-coupling reactions. fiveable.me

The Suzuki-Miyaura cross-coupling reaction, for which Akira Suzuki was a co-recipient of the Nobel Prize in Chemistry in 2010, is arguably the most prominent application of arylboronic acids. dergipark.org.trlibretexts.org This reaction involves the coupling of an arylboronic acid with an organic halide or triflate, facilitated by a palladium catalyst and a base, to form a new carbon-carbon single bond. libretexts.org The scope of the Suzuki-Miyaura coupling is exceptionally broad, enabling the synthesis of biaryls, conjugated alkenes, and styrenes. libretexts.org

Beyond the Suzuki-Miyaura reaction, arylboronic acids participate in a range of other important transformations, including:

Chan-Lam Coupling: Copper-promoted formation of carbon-heteroatom bonds (C-O, C-N).

Petasis Borono-Mannich Reaction: A multicomponent reaction forming α-amino acids. numberanalytics.com

Friedel-Crafts Alkylations: Arylboronic acids can act as catalysts in these reactions. nih.gov

Addition to Alkenes and Carbonyls: Rhodium-catalyzed additions of arylboronic acids are valuable synthetic methods. researchgate.net

The reactivity of arylboronic acids can be tuned by the choice of catalysts and reaction conditions, allowing for regiocontrolled additions and other selective transformations. nih.gov Their use as catalysts themselves is an expanding area of research, further highlighting their versatility. acs.org

Positioning of 4-Bromo-2-ethylphenylboronic Acid within the Class of Functionalized Arylboronic Acids

This compound is a member of the functionalized arylboronic acid subclass. These compounds possess one or more functional groups on the aromatic ring in addition to the boronic acid moiety. The presence of both a bromine atom and an ethyl group on the phenyl ring of this compound makes it a bifunctional reagent with significant synthetic potential.

The bromine atom serves as a handle for further transformations, most notably as an electrophilic partner in cross-coupling reactions. This allows for sequential or orthogonal coupling strategies where the boronic acid first participates in one coupling reaction, and the bromo group is subsequently used in another. The ethyl group, while less reactive, influences the steric and electronic properties of the molecule, which can affect its reactivity and the properties of the resulting products.

This dual functionality positions this compound as a valuable building block for the synthesis of complex, multi-substituted aromatic compounds. It can be utilized in the construction of pharmaceutical intermediates and advanced materials where precise control over the substitution pattern of the aromatic ring is crucial.

Properties

IUPAC Name |

(4-bromo-2-ethylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO2/c1-2-6-5-7(10)3-4-8(6)9(11)12/h3-5,11-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONGYIJZICSGUFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Br)CC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Applications of 4 Bromo 2 Ethylphenylboronic Acid in Organic Synthesis

Cross-Coupling Reactions Leveraging 4-Bromo-2-ethylphenylboronic Acid

Cross-coupling reactions are a class of chemical reactions that involve the formation of a new bond between two carbon atoms or a carbon and a heteroatom, typically catalyzed by a transition metal complex. This compound is an ideal substrate for these reactions due to the presence of both a boronic acid group, which can participate in transmetalation, and a bromine atom, which can undergo oxidative addition. This dual functionality allows for a variety of coupling strategies.

Suzuki-Miyaura Cross-Coupling: Fundamental Principles and Synthetic Utility

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate. It is one of the most widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, styrenes, and polyolefins.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: The cycle begins with the oxidative addition of an organohalide to a palladium(0) complex, forming a palladium(II) intermediate. The rate of this step is dependent on the nature of the halide, with the reactivity order typically being I > Br > Cl.

Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired cross-coupled product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

For sterically hindered boronic acids like this compound, the transmetalation step can be rate-limiting. The ortho-ethyl group can sterically impede the approach of the boronic acid to the palladium center, requiring careful optimization of reaction conditions to achieve efficient coupling.

The choice of palladium catalyst and ligand is crucial for the success of Suzuki-Miyaura reactions, especially with challenging substrates. For sterically hindered boronic acids, bulky and electron-rich phosphine ligands are often employed to enhance the catalytic activity. These ligands can promote both the oxidative addition and reductive elimination steps of the catalytic cycle.

Commonly used palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.com Ligands such as SPhos, XPhos, and RuPhos have been shown to be particularly effective for the coupling of sterically demanding partners. organic-chemistry.org N-heterocyclic carbene (NHC) ligands have also emerged as a robust class of ligands for Suzuki-Miyaura couplings, offering high stability and catalytic activity. organic-chemistry.org

Below is a table summarizing catalyst and ligand systems often employed in Suzuki-Miyaura couplings of substituted arylboronic acids.

| Catalyst Precursor | Ligand | Advantages |

| Pd(OAc)₂ | SPhos | High activity for sterically hindered substrates. |

| Pd₂(dba)₃ | XPhos | Broad substrate scope, effective for aryl chlorides. |

| Pd(PPh₃)₄ | (none) | Commercially available, widely used for simple couplings. |

| [PdCl₂(NHC)]₂ | (NHC) | High thermal stability and activity. |

This compound can be coupled with a wide range of organohalides and triflates. The reactivity of the coupling partner is a key factor in determining the reaction's success.

Aryl Halides: Aryl iodides and bromides are generally excellent coupling partners, reacting under relatively mild conditions. Aryl chlorides, being less reactive, often require more forcing conditions or specialized catalyst systems. The electronic properties of the aryl halide also play a role, with electron-withdrawing groups generally accelerating the oxidative addition step.

Vinyl Halides: Vinyl halides can be effectively coupled to afford substituted styrenes. The stereochemistry of the double bond is typically retained throughout the reaction.

Alkyl Halides: The Suzuki-Miyaura coupling of alkyl halides is more challenging due to the potential for β-hydride elimination from the alkyl-palladium intermediate. However, the use of specific ligands and reaction conditions has enabled the successful coupling of certain alkyl halides.

A significant limitation when using this compound is the potential for self-coupling or oligomerization, especially if the reaction conditions are not carefully controlled. The presence of the bromine atom on the same molecule allows for intermolecular Suzuki-Miyaura reactions to occur, leading to the formation of polymeric byproducts.

The following table illustrates the expected reactivity of this compound with various coupling partners.

| Coupling Partner | Typical Reaction Conditions | Expected Product | Potential Challenges |

| Aryl Iodide | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C | Substituted biaryl | None |

| Aryl Bromide | Pd(OAc)₂, SPhos, K₃PO₄, Dioxane, 100 °C | Substituted biaryl | None |

| Aryl Chloride | Pd₂(dba)₃, XPhos, Cs₂CO₃, t-BuOH, 110 °C | Substituted biaryl | Requires more active catalyst |

| Vinyl Bromide | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90 °C | Substituted styrene | Potential for side reactions |

Stereochemical Control: For Suzuki-Miyaura reactions that generate new chiral centers, achieving high levels of stereocontrol is a significant challenge. In the case of coupling this compound to form atropisomeric biaryls (biaryls with hindered rotation around the aryl-aryl bond), the ortho-ethyl group plays a crucial role in creating a high rotational barrier. The use of chiral ligands on the palladium catalyst can induce asymmetry in the transition state of the reductive elimination step, leading to the preferential formation of one atropisomer over the other. researchgate.net

Regioselectivity: When coupling this compound with a substrate containing multiple reactive sites (e.g., a dihaloarene), regioselectivity becomes a key consideration. The relative reactivity of the different halogen atoms on the coupling partner will primarily determine the site of the initial coupling. nih.gov For instance, in a molecule containing both a bromine and a chlorine atom, the Suzuki-Miyaura coupling will preferentially occur at the more reactive C-Br bond. nih.gov Furthermore, the steric hindrance from the ortho-ethyl group on the boronic acid can also influence the regioselectivity, favoring coupling at a less sterically encumbered position on the coupling partner.

Chan-Lam Coupling and Related Copper-Mediated C-Heteroatom Bond Formations

The Chan-Lam coupling reaction is a copper-mediated or -catalyzed cross-coupling of an organoboron compound with an amine or an alcohol to form a carbon-nitrogen (C-N) or carbon-oxygen (C-O) bond, respectively. organic-chemistry.orgresearchgate.net This reaction is a powerful tool for the synthesis of aryl amines and aryl ethers and offers a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.

A key advantage of the Chan-Lam coupling is that it can often be carried out under milder conditions, sometimes even at room temperature and open to the air. organic-chemistry.org The reaction is typically promoted by a copper(II) salt, such as copper(II) acetate (Cu(OAc)₂), and often requires a base and a ligand, such as pyridine or a diamine.

The proposed mechanism involves the formation of a copper-aryl intermediate, followed by coordination of the amine or alcohol and subsequent reductive elimination to form the desired product. organic-chemistry.org

The use of this compound in Chan-Lam couplings allows for the synthesis of N-(4-bromo-2-ethylphenyl)anilines and 1-bromo-2-ethyl-4-phenoxybenzene derivatives. The ortho-ethyl group can influence the reaction rate, potentially requiring higher temperatures or longer reaction times to overcome steric hindrance.

The following table provides representative conditions for the Chan-Lam coupling of arylboronic acids.

| Coupling Partner | Copper Source | Base | Solvent | Temperature |

| Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp. |

| Phenol | Cu(OAc)₂ | Et₃N | Toluene | 80 °C |

| Primary Amine | CuI | K₂CO₃ | DMF | 100 °C |

| Secondary Amine | Cu(OTf)₂ | DIPEA | MeCN | 60 °C |

Derivatization Strategies and Functional Group Transformations

Ipso-substitution refers to a reaction in which an incoming electrophile replaces a substituent already present on an aromatic ring. libretexts.org For arylboronic acids, the carbon-boron (C-B) bond can be targeted for substitution, often without the need for a transition metal catalyst. nih.gov

Key examples of transition-metal-free ipso-substitution of arylboronic acids include:

Hydroxylation: Reaction with oxidizing agents like H₂O₂ or N-oxides can replace the boronic acid group with a hydroxyl group, yielding phenols. nih.gov

Halogenation: As mentioned previously, reagents like NBS, NIS, and Selectfluor™ can be used for ipso-bromination, iodination, and fluorination, respectively. nih.gov

These reactions provide a direct pathway to functionalize the aromatic ring at the site of boronation, complementing the capabilities of traditional cross-coupling chemistry.

A powerful strategy involving this compound is the use of sequential, or iterative, cross-coupling reactions. nih.gov This approach leverages the differential reactivity of the boronic acid and the aryl bromide. The C-B bond is generally more reactive in Suzuki-Miyaura couplings than the C-Br bond.

This allows for a two-step synthetic sequence:

First Coupling: A Suzuki-Miyaura reaction is performed to couple an aryl or vinyl group at the boronic acid position. The reaction conditions are chosen to be mild enough to leave the C-Br bond intact.

Second Coupling: The resulting biaryl bromide product can then undergo a second cross-coupling reaction (such as another Suzuki, Heck, or Sonogashira reaction) at the bromine position. nih.govrsc.org

This stepwise approach enables the controlled and regioselective synthesis of complex, unsymmetrical biaryl systems and other poly-arylated structures. nih.govudel.edu

While functionalization of the ethyl group is less common, it is theoretically possible. After the initial coupling reactions, the ethyl group's benzylic protons could be susceptible to radical abstraction. This could potentially allow for late-stage functionalization, such as benzylic bromination using NBS under radical initiation conditions, followed by nucleophilic substitution to introduce other functional groups.

Table 2: Sequential Reactivity of this compound

| Step | Reaction Type | Reactive Site | Product Type |

| 1 | Suzuki-Miyaura Coupling | Boronic Acid [-B(OH)₂] | Bromo-biaryl |

| 2 | Suzuki, Heck, or Sonogashira Coupling | Bromine [-Br] | Unsymmetrical poly-aryl |

| (Postulated) | Radical Halogenation | Ethyl Group [-CH₂CH₃] | Benzylic-functionalized aryl |

Multi-component Reactions and Tandem Processes Utilizing this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates atoms from all starting materials, offer significant advantages in terms of efficiency and molecular complexity. chemrxiv.org Boronic acids have emerged as key components in various MCRs.

One example is the photoredox-catalyzed four-component reaction for the synthesis of complex secondary amines, which utilizes a styrene derivative, an amine, an aldehyde, and an alkyl boronic acid. chemrxiv.org While this example uses alkyl boronic acids, similar principles can be applied in reactions involving arylboronic acids. Another strategy involves the Ugi four-component reaction (Ugi-4CR) to synthesize bis-boronic acid compounds for specific applications. rsc.org

Role as a Versatile Building Block in Complex Molecular Architectures

This compound has emerged as a crucial and versatile building block in the field of organic synthesis, primarily owing to its utility in the construction of complex molecular architectures. Its unique structural features, possessing both a reactive boronic acid group and a bromine atom, allow for sequential and controlled chemical transformations. This dual functionality makes it an ideal candidate for the synthesis of intricate biaryl compounds and other poly-aromatic systems, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

The primary application of this compound lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. ikm.org.myresearchgate.net This powerful carbon-carbon bond-forming reaction enables the coupling of the arylboronic acid with a variety of aryl or vinyl halides. researchgate.netudel.edu The presence of the ethyl group at the ortho position can influence the steric and electronic properties of the molecule, potentially affecting the efficiency and selectivity of the coupling reaction.

Detailed research has demonstrated the successful application of arylboronic acids in the synthesis of biaryl compounds, which are significant structural motifs in many biologically active molecules and functional materials. scu.ac.irmdpi.com The reaction typically proceeds under mild conditions with a palladium catalyst, a base, and a suitable solvent. ikm.org.myudel.edu The bromine atom on the phenyl ring of this compound can be retained during the initial Suzuki coupling, serving as a handle for subsequent functionalization. This allows for the stepwise construction of more complex, unsymmetrical biaryl systems. nih.gov

The versatility of this compound is further highlighted by its use in the synthesis of pharmaceutical intermediates. Boronic acids are recognized as important intermediates for a range of drugs, including anti-inflammatory, anti-tumor, and anti-viral agents. evonik.commdpi.com The ability to introduce the 4-bromo-2-ethylphenyl moiety into a larger molecule can be a key step in the synthesis of novel therapeutic agents.

The following table summarizes representative examples of Suzuki-Miyaura cross-coupling reactions involving arylboronic acids, illustrating the typical reaction partners, conditions, and outcomes. While specific data for this compound is not extensively available in the public domain, the presented data for analogous compounds provides a strong indication of its synthetic potential.

| Arylboronic Acid | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| Phenylboronic acid | 4-Bromoacetophenone | Pd/NiFe₂O₄ | Na₂CO₃ | DMF/H₂O | 4-Acetylbiphenyl | >95 | researchgate.net |

| Phenylboronic acid | Aryl Halide | PdCu@Ti₃C₂ | K₂CO₃ | Water | Biaryl | High | researchgate.net |

| Arylboronic acid | Aryl Halide | Palladium Acetate / Triphenylphosphine | Na₂CO₃ | n-Propanol/Water | Biaryl | Not Specified | udel.edu |

| Arylboronic acid | Aryl Chloride | NiCl₂/Triphenylphosphine | K₃PO₄ | Dioxane | Biaryl | High | researchgate.net |

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Arylboronic Acids

The synthesis of complex molecular architectures using this compound often involves a multi-step strategy. An initial Suzuki-Miyaura coupling reaction utilizes the boronic acid functionality to form a biaryl structure. The remaining bromine atom can then participate in a second cross-coupling reaction, such as another Suzuki, Heck, or Sonogashira reaction, to introduce further complexity. This sequential approach provides chemists with a powerful tool for the precise construction of highly functionalized and sterically demanding molecules.

Catalytic Roles and Reagent Functions of Arylboronic Acids

Boronic Acid Catalysis in Dehydrative Condensations

One of the most valuable applications of arylboronic acids as catalysts is in promoting dehydrative condensation reactions. These reactions, which involve the formation of a new bond between two molecules with the elimination of water, are fundamental in organic synthesis. Arylboronic acids serve as effective water scavengers and activators for carboxylic acids, facilitating reactions that would otherwise require harsh conditions or the use of stoichiometric activating agents that generate significant waste. orgsyn.orgucl.ac.uk The general mechanism involves the reaction of the boronic acid with a carboxylic acid to form an (acyloxy)boronate intermediate. This intermediate is more electrophilic than the original carboxylic acid, making it susceptible to nucleophilic attack by an amine or an alcohol, leading to the formation of an amide or ester, respectively. nih.govrsc.org

The direct formation of amides from carboxylic acids and amines is a challenging transformation that often requires high temperatures or coupling reagents. ucl.ac.uk Arylboronic acids have emerged as powerful catalysts for this reaction under significantly milder conditions. rsc.org The pioneering work in this area demonstrated that arylboronic acids bearing electron-withdrawing substituents are particularly effective Lewis acid catalysts for amidation. rsc.org The enhanced Lewis acidity of these boronic acids strengthens their interaction with the carboxylic acid, promoting the formation of the key (acyloxy)boronate intermediate, which is then readily attacked by the amine nucleophile. rsc.org

For a compound like 4-Bromo-2-ethylphenylboronic acid, the electron-withdrawing bromo group at the para-position is expected to enhance its Lewis acidity and, consequently, its catalytic activity in amidation reactions. Research has shown that cooperative catalytic systems, for instance, using an arylboronic acid with an additive like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), can further enhance reaction rates and expand the substrate scope to include less reactive carboxylic acids and amines. nih.govtcichemicals.comresearchgate.net These catalytic systems are often chemoselective and can be performed under azeotropic reflux conditions to remove water and drive the reaction to completion. nih.gov

Table 1: Examples of Arylboronic Acid-Catalyzed Amide Bond Formation This table presents data from studies on various arylboronic acids to illustrate the general principles of this catalytic transformation.

| Arylboronic Acid Catalyst | Carboxylic Acid | Amine | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3,5-Bis(trifluoromethyl)phenylboronic acid | 4-Phenylbutyric acid | Benzylamine | Toluene, reflux | 95% | nih.gov |

| 2-Chlorophenylboronic acid | Benzoic acid | 4-Phenylbutylamine | TAME, Dean-Stark | 90% | nih.gov |

| Phenylboronic acid | Benzoic acid | Aniline | Toluene, reflux | 85% | rsc.org |

| (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | Boc-Phe-OH | H-Val-OMe | Fluorobenzene, 65 °C, MS 5A | High | rsc.org |

The catalytic utility of arylboronic acids extends to the formation of C-O bonds in esterification and etherification reactions. In dehydrative esterification, boronic acids have shown particular efficacy in the chemoselective esterification of α-hydroxycarboxylic acids. researchgate.netgriffith.edu.au The ability of the boronic acid to form a five-membered ring intermediate with the α-hydroxy acid substrate is key to this selectivity, activating the carboxyl group for attack by an alcohol. researchgate.net Boric acid, the inorganic parent of boronic acids, is also a well-established catalyst for these selective transformations. researchgate.netgriffith.edu.au

Arylboronic acids also catalyze the dehydrative substitution of activated alcohols, such as benzylic alcohols, to form ethers. nih.govstrath.ac.uk This transformation can be applied to synthesize both symmetrical ethers (from the self-condensation of one alcohol) and unsymmetrical ethers (from the reaction of two different alcohols). strath.ac.uk The reaction likely proceeds through an SN1-type mechanism where the boronic acid activates the benzylic alcohol by forming a boronate ester, facilitating the departure of the hydroxyl group as water to generate a stabilized carbocation, which is then trapped by a second alcohol molecule. The steric bulk of ortho substituents on the arylboronic acid catalyst, such as the ethyl group in this compound, can play a role in increasing reaction rates by discouraging the formation of less active catalyst species. nih.gov

Table 2: Examples of Boronic Acid-Catalyzed Esterification and Etherification This table presents data from studies on various boronic acids to illustrate their catalytic role in C-O bond formation.

| Catalyst | Substrate 1 | Substrate 2 | Reaction Type | Conditions | Product Yield | Reference |

|---|---|---|---|---|---|---|

| Boric Acid | Mandelic Acid (α-hydroxy acid) | 1-Butanol | Esterification | Toluene, reflux | High | researchgate.net |

| Phenylboronic Acid | Glycerol | Lauric Acid | Selective Monoesterification | Heptane/Toluene | High | rsc.org |

| Pentafluorophenylboronic acid | 1-Phenylethanol | 1-Phenylethanol | Symmetrical Etherification | DCE, 80 °C | High | nih.gov |

| Arylboronic Acid | 1-Phenylethanol | Methanol | Crossed-Etherification | Not specified | High | strath.ac.uk |

Lewis Acidity of Boronic Acids in Organic Transformations

The catalytic activity of this compound and its congeners is fundamentally derived from the Lewis acidic character of the boron atom. nih.gov Boronic acids possess a vacant p-orbital on the boron atom, making them electron-pair acceptors (Lewis acids). nih.gov This allows them to reversibly form coordinate covalent bonds with Lewis bases, most notably the oxygen atoms of carbonyl groups and hydroxyl groups. researchgate.netrsc.org

In the context of this compound, the substituents on the aromatic ring modulate this intrinsic Lewis acidity.

4-Bromo Group: The bromine atom at the para-position exerts a strong electron-withdrawing inductive effect. This effect pulls electron density away from the boron atom, making it more electron-deficient and thus a stronger Lewis acid. This enhanced acidity generally leads to higher catalytic activity in dehydrative condensations. rsc.org

2-Ethyl Group: The ethyl group at the ortho-position has two main effects. Electronically, it is weakly electron-donating, which slightly counteracts the effect of the bromo group. However, its more significant contribution is steric. The bulk of the ortho-ethyl group can prevent the formation of non-productive or less active catalyst complexes and can influence the substrate scope and selectivity of the catalyzed reactions. nih.gov In some cases, bulky ortho groups have been shown to increase reaction rates by reducing the conjugation between the phenyl ring and the boron p-orbital, which can enhance catalytic turnover. nih.gov

This interplay of electronic and steric effects makes this compound a potentially effective catalyst, combining the activating influence of the bromo group with the steric control of the ortho-ethyl group.

Organocatalytic Applications of Boronic Acid Derivatives

Beyond the direct catalysis of amide and ester formation, arylboronic acids serve as organocatalysts in other transformations. A notable example is the intramolecular condensation of vicinal dicarboxylic acids to form cyclic anhydrides. nih.gov Simple arylboronic acids are often ineffective for this transformation, but ortho-functionalized derivatives can be highly efficient. For instance, an arylboronic acid with an adjacent dialkylaminomethyl group can act as a bifunctional catalyst, where the Lewis acidic boron center activates one carboxylic acid while the basic amine group deprotonates the other, facilitating a rapid cyclization. nih.gov

While this compound does not possess an internal basic group, its tunable Lewis acidity makes it a candidate for catalyzing reactions that rely on the electrophilic activation of carbonyls or alcohols. As the field of organoboron catalysis continues to expand, the unique electronic and steric profile of specifically substituted arylboronic acids like this compound will continue to be explored for novel applications. nih.gov

Application in the Synthesis of Pharmaceutically Relevant Compounds

Utilization of 4-Bromo-2-ethylphenylboronic Acid as a Key Intermediate for Drug Scaffolds

This compound has proven to be a valuable intermediate in the synthesis of drug scaffolds targeting significant biological pathways. A notable application is in the development of inhibitors for Heat Shock Protein 90 (HSP-90), a molecular chaperone that plays a crucial role in the folding and stability of numerous client proteins involved in cell growth and survival. The inhibition of HSP-90 is a validated strategy in cancer therapy.

In the synthesis of a series of 2-amino-pyrimidine derivatives as HSP-90 inhibitors, this compound serves as a critical building block. The synthesis involves a multi-step sequence where the boronic acid is prepared from its corresponding halo-aromatic precursor and then utilized in a pivotal cross-coupling reaction to introduce the 4-bromo-2-ethylphenyl moiety into the final drug scaffold. This specific substitution pattern has been found to be important for the biological activity of the resulting compounds.

The general synthetic approach is outlined in patents, which describe the preparation of this compound from 4-bromo-2-ethyl-1-iodobenzene. This intermediate is then coupled with a suitable heterocyclic partner, typically through a Suzuki-Miyaura cross-coupling reaction, to furnish the desired biaryl scaffold of the HSP-90 inhibitor.

Table 1: Synthesis of HSP-90 Inhibitor Intermediate

| Reactant 1 | Reactant 2 | Key Reagent | Product | Application | Reference |

|---|---|---|---|---|---|

| 4-Bromo-2-ethyl-1-iodobenzene | n-Butyl lithium, Triisopropyl borate (B1201080) | - | This compound | Intermediate for HSP-90 inhibitors | google.com |

| This compound | Substituted 2-chloropyrimidine | Palladium catalyst, Base | 2-(4-Bromo-2-ethylphenyl)amino-pyrimidine derivative | HSP-90 Inhibitor Scaffold | google.comgoogle.com |

Construction of Biologically Relevant Molecular Architectures via Boronic Acid Chemistry

The utility of this compound extends beyond the realm of human pharmaceuticals to the construction of other biologically active molecules, such as those with herbicidal properties. The principles of molecular recognition and interaction that govern the efficacy of pharmaceuticals are also at play in the design of modern agrochemicals.

Patents disclose the use of this compound in the synthesis of novel cyclopentanedione and pyrandione derivatives that exhibit herbicidal activity. In these synthetic routes, the boronic acid is employed in coupling reactions to introduce the substituted phenyl ring into the final molecular structure. The presence and specific positioning of the bromo and ethyl substituents on the phenyl ring are crucial for the biological efficacy of these herbicides.

The synthesis often involves a palladium-catalyzed cross-coupling reaction between the boronic acid and a suitable enol triflate or a similar reactive partner on the dione core. This demonstrates the versatility of boronic acid chemistry in creating carbon-carbon bonds to assemble complex and biologically active molecular architectures.

Table 2: Synthesis of Herbicidal Compounds

| Reactant 1 | Reactant 2 | Reaction Type | Resulting Compound Class | Biological Activity | Reference |

|---|---|---|---|---|---|

| This compound | Substituted Cyclopentenone | Suzuki-Miyaura Coupling | 2-Aryl-cyclopentanediones | Herbicidal | |

| This compound | Substituted Pyrandione Precursor | Palladium-catalyzed Coupling | 4-Phenylpyran-3,5-diones | Herbicidal |

Development of New Synthetic Routes for Pharmaceutical Agents

A significant contribution of this compound is its role in the development of new and efficient synthetic routes for novel pharmaceutical agents. Its utility in palladium-catalyzed cross-coupling reactions allows for the modular construction of complex biaryl and heteroaryl structures, which are common motifs in many drug molecules.

An exemplary application is in the synthesis of orally active Factor XIa inhibitors, which are being investigated as a new class of anticoagulants with a potentially lower risk of bleeding compared to traditional therapies. In a patented synthetic route, this compound is used as a key building block to construct a biaryl core structure of a potent Factor XIa inhibitor.

The synthesis involves a Suzuki-Miyaura coupling between this compound and a functionalized heterocyclic partner. This reaction forms a crucial carbon-carbon bond, linking the two key fragments of the final drug molecule. The robustness and functional group tolerance of the Suzuki-Miyaura coupling make it an ideal method for late-stage diversification in the drug discovery process, and the availability of intermediates like this compound is critical for the rapid exploration of structure-activity relationships.

Table 3: Application in the Synthesis of a Factor XIa Inhibitor

| Synthetic Step | Reactants | Key Reagents | Intermediate/Product | Therapeutic Target |

|---|---|---|---|---|

| Biaryl Formation | This compound, Heterocyclic halide | Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) | Biaryl core of the inhibitor | Factor XIa |

| Final Assembly | Biaryl intermediate, Other building blocks | Various | Final Factor XIa Inhibitor | Factor XIa |

Contributions of 4 Bromo 2 Ethylphenylboronic Acid in Materials Science

Building Block for the Synthesis of Boron-Containing Polymers

Boron-containing polymers are a specialized class of materials known for their unique optical, mechanical, and electronic properties. wikipedia.org 4-Bromo-2-ethylphenylboronic acid is a prime candidate for constructing such polymers. The bifunctional nature of the molecule—possessing both a boronic acid and a bromine atom—allows it to engage in step-growth polymerization reactions.

Specifically, it can undergo Suzuki polycondensation, a powerful palladium-catalyzed cross-coupling reaction. In this process, the boronic acid group of one molecule reacts with the bromo group of another, forming a new carbon-carbon bond and extending the polymer chain. This method can be used to create well-defined poly(phenylene)s and other conjugated polymers. The ethyl group on the aromatic ring enhances the solubility of the resulting polymer in common organic solvents, which is a crucial factor for material processing and characterization.

Table 1: Potential Polymer Synthesis via this compound

| Polymerization Method | Reactivity of this compound | Potential Resulting Polymer | Anticipated Properties |

| Suzuki Polycondensation | Acts as an A-B type monomer where the boronic acid (A) couples with the bromo group (B) | Poly(2-ethylphenylene) | Enhanced solubility, thermal stability, potential for fluorescence |

| Co-polymerization | Can be co-polymerized with other di-bromo or di-boronic acid monomers | Alternating or random co-polymers | Tunable optical and electronic properties based on the co-monomer |

Precursor for Advanced Organic Electronic Materials

The development of organic electronics, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and organic solar cells, relies on the synthesis of novel organic semiconductors. bldpharm.com this compound serves as a key intermediate in the synthesis of these advanced materials. Its primary role is as a building block in Suzuki-Miyaura coupling reactions to construct larger conjugated molecules that form the active layers in electronic devices.

Researchers can couple this compound with various aromatic and heteroaromatic halides or boronic acids to synthesize complex molecules with tailored electronic characteristics. The ability to introduce a 4-bromo-2-ethylphenyl unit allows for fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the target material, which is critical for optimizing device performance. Chemical suppliers categorize this compound under "OLED Materials" and "Electronic Materials," underscoring its relevance in this field. bldpharm.com

Table 2: Role in Organic Electronic Material Synthesis

| Application Area | Synthetic Role of this compound | Example Target Structure Fragment | Benefit of Inclusion |

| OLEDs | Building block for emissive layer or host materials | Biphenyls, terphenyls, and other extended aromatic systems | Tuning of emission color and charge-transport properties |

| OFETs | Precursor for synthesizing the active semiconductor channel material | Conjugated polymers and oligomers | Modification of molecular packing and charge carrier mobility |

| Organic Photovoltaics | Component for synthesizing donor or acceptor materials | Extended conjugated systems for light absorption | Optimization of the material's absorption spectrum and energy levels |

Fabrication of Functional Organic Frameworks and Supramolecular Assemblies

Functional porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) have garnered immense interest for applications in gas storage, separation, and catalysis. Boronic acids are particularly useful in this domain due to their ability to form stable, yet reversible, boronate ester linkages through condensation reactions with diol-containing molecules.

This compound can be envisioned as a functional "strut" or "linker" in the design of these frameworks. The boronic acid group can self-condense or react with polyol linkers to form the porous network of a COF. Furthermore, the bromo- and ethyl- groups can be used to functionalize the pores of the framework, imparting specific properties such as hydrophobicity or catalytic activity. In supramolecular chemistry, the reversible nature of boronic ester bonds allows for the creation of dynamic self-healing materials and chemical sensors. cas.org While specific research on the use of this compound in these structures is emerging, its functional groups make it a highly promising candidate for the bottom-up fabrication of these sophisticated materials. bldpharm.comcas.org

Table 3: Potential Applications in Frameworks and Assemblies

| Material Type | Function of this compound | Key Interaction | Potential Application |

| Covalent Organic Frameworks (COFs) | Monomeric building block or functionalizing agent | Boroxine or boronate ester formation | Gas separation, heterogeneous catalysis |

| Supramolecular Polymers | Self-assembling monomer unit | Reversible boronic ester bonding with diols | Self-healing materials, responsive gels |

| Functionalized MOFs | Post-synthetic modification or as a primary linker | Coordination with metal nodes and/or covalent linkage | Selective sensing, targeted drug delivery |

Green Chemistry and Sustainable Aspects in Research with 4 Bromo 2 Ethylphenylboronic Acid

Reaction Optimization for Reduced Environmental Impact

Modern optimization tools can significantly accelerate the development of greener processes. For instance, comprehensive spreadsheets that interpret reaction kinetics and solvent effects can help researchers explore new reaction conditions in silico before conducting experiments. nih.gov This predictive approach saves resources and reduces chemical waste. Such tools can model how variables like reactant concentration and temperature affect yield and reaction rate, allowing for the fine-tuning of conditions to be more energy-efficient and less wasteful. mdpi.comresearchgate.net For example, in a study on amidation, optimizing reactant concentrations and temperature based on kinetic analysis led to a four-fold increase in yield, substantially improving mass-based efficiency metrics despite creating some waste from an excess reagent. mdpi.com These principles are directly transferable to optimizing the coupling reactions of 4-bromo-2-ethylphenylboronic acid.

Microwave-assisted synthesis is another powerful technique for reaction optimization. It often leads to dramatically shorter reaction times, lower energy usage, and cleaner reaction profiles with fewer byproducts compared to conventional heating. mdpi.com Research on the Suzuki coupling of 2,4-dichloropyrimidines with various arylboronic acids demonstrated that microwave irradiation could achieve excellent yields in just 15 minutes with very low catalyst loading (0.5 mol%). rsc.org This high efficiency reduces both energy consumption and the amount of expensive and potentially toxic palladium catalyst required, highlighting a key strategy for greener synthesis involving boronic acids.

Use of Alternative Solvents (e.g., Aqueous Media, Ionic Liquids)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry promotes the use of alternative, benign solvents such as water, ionic liquids, or bio-based solvents.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Suzuki-Miyaura reactions have been shown to be highly effective in aqueous media. For the model reaction between 4-bromoacetophenone and phenylboronic acid, water was selected as the optimal green solvent, yielding the desired product in 98% yield. researchgate.net In another innovative approach, a "water extract of banana (WEB)" was used as a reaction medium for ligand-free Suzuki-Miyaura couplings, achieving high efficiency at room temperature without the need for an external base or organic medium. rsc.org These examples strongly suggest that similar aqueous systems could be developed for reactions with this compound, significantly improving the safety and environmental profile of its applications.

Ionic liquids (ILs), which are salts with low melting points, are another class of alternative solvents. scranton.edu They are valued for their negligible vapor pressure, which reduces air pollution and exposure risks. scranton.edu Furthermore, ILs can sometimes act as both the solvent and a promoter or part of the catalytic system. While specific studies using this compound in ionic liquids are not prominent, the successful use of ILs in various coupling reactions indicates their potential. researchgate.netnih.gov For instance, nitrile-functionalized palladium complexes have been effectively used in a mixture of water and 2-propanol for Suzuki-Miyaura couplings, demonstrating high catalytic activity under mild, aerobic conditions. nih.gov

The use of quartz sand as a reaction medium represents a solvent-free approach, further enhancing safety and sustainability. In a study on Suzuki-Miyaura couplings of benzoic anhydrides with arylboronic acids, quartz sand served as an effective medium, allowing for high yields and easy purification. acs.org

Catalyst Recycling and Reusability Studies

Palladium is a precious, expensive, and potentially toxic heavy metal, making its recovery and reuse a key objective in green chemistry. The development of heterogeneous catalysts, where the palladium is immobilized on a solid support, is a primary strategy to facilitate its separation from the reaction mixture and subsequent recycling.

Various materials have been explored as supports for palladium catalysts. For example, a catalyst with palladium nanoparticles supported on charcoal was shown to be effective in Suzuki-Miyaura reactions and could be magnetically separated for reuse. researchgate.net Similarly, palladium supported on periodic mesoporous organosilica demonstrated excellent catalytic activity for the coupling of 4-bromoacetophenone in water, with the catalyst being recyclable. researchgate.net Another study highlighted a resin-immobilized palladium nanoparticle catalyst that was reusable over five cycles for a Suzuki reaction in water with no significant loss of activity. researchgate.net

The table below summarizes findings on the reusability of different palladium catalysts in Suzuki-Miyaura reactions, which are analogous to the potential applications of this compound.

| Catalyst System | Substrates | Solvent | Number of Cycles | Final Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd/Fe3O4/Charcoal | Aryl halides and Phenylboronic acid | Not Specified | 4 | >99 | researchgate.net |

| Pd@Bipy-PMO | 4-bromoacetophenone and Phenylboronic acid | Water | Not Specified | 98 | researchgate.net |

| Resin-Immobilized Pd Nanoparticles | 4-bromoacetophenone and Phenylboronic acid | Water | 5 | ~95 | researchgate.net |

These studies underscore a clear path toward sustainable catalyst use in reactions involving boronic acids. Developing a robust, recyclable catalytic system for this compound would significantly reduce waste and cost.

Atom Economy and Waste Minimization in Synthetic Sequences

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. ibchem.com Reactions with high atom economy are inherently less wasteful. scranton.edu

Addition and rearrangement reactions are ideal, often achieving 100% atom economy. However, substitution and elimination reactions, which are common in multi-step syntheses, tend to have lower atom economy because they generate byproducts. scranton.edu The Suzuki-Miyaura reaction, while incredibly useful, is a substitution reaction and does not have 100% atom economy.

Consider a hypothetical Suzuki-Miyaura coupling of this compound with a simple aryl halide like chlorobenzene.

Reactants:

this compound (C₈H₁₀BBrO₂)

Chlorobenzene (C₆H₅Cl)

Base (e.g., Na₂CO₃)

Products:

Desired biaryl product

Byproducts (e.g., B(OH)₃, NaCl, NaBr, H₂O, CO₂)

Therefore, in any synthetic sequence involving this compound, careful planning to maximize yield and select efficient catalytic systems is paramount for minimizing waste and aligning with the principles of green chemistry.

Future Directions and Emerging Research Frontiers

Novel Reactivity Modes for 4-Bromo-2-ethylphenylboronic acid

Beyond its traditional role as a nucleophilic partner in palladium-catalyzed cross-coupling, research into the broader class of arylboronic acids suggests new reactivity modes applicable to this compound. These emerging areas focus on leveraging the unique electronic properties of the boronic acid moiety to act as a catalyst or to participate in unconventional transformations.

Organoboron Acid Catalysis: Arylboronic acids are being explored as stable, organic-soluble Lewis acid catalysts for a variety of organic transformations. nih.gov This includes catalyzing dehydration reactions, such as the C-alkylation of 1,3-dicarbonyl compounds with secondary benzylic alcohols, where water is the only byproduct. acs.org Given its structure, this compound could potentially serve as a catalyst in similar Friedel-Crafts type reactions, with its Lewis acidity tunable by the electronic nature of its substituents. nih.govacs.org

Accelerated "Click" Reactions: Recent studies have shown that boronic acids can dramatically accelerate certain condensation-based click reactions in microdroplets without the need for an external catalyst. rsc.org The reaction between a formylphenylboronic acid and various amines leads to a range of heterocyclic products. rsc.org This opens the possibility of using derivatives of this compound in rapid, catalyst-free syntheses of complex molecular architectures. rsc.orgrsc.org

Palladium(II)-Catalyzed Additions: An efficient protocol for the synthesis of spirooxindolyl oxazol-2(5H)-ones involves the Pd(II)-catalyzed addition of arylboronic acids to nitriles. rsc.org This reaction tolerates various functional groups on the arylboronic acid, including ortho-substituents, suggesting that this compound would be a viable substrate for constructing such spirocyclic frameworks, which are relevant in medicinal chemistry. rsc.org

The exploration of these reactivity modes would expand the synthetic toolbox for this compound, transforming it from a passive building block into an active participant in a new range of chemical reactions.

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for rapid synthesis of compound libraries for drug discovery and materials science has spurred the development of automated synthesis platforms. Arylboronic acids are well-suited for these technologies due to their stability and predictable reactivity in robust reactions like the Suzuki-Miyaura coupling.

The integration of this compound into these systems is a key future direction. Automated platforms can perform multi-step syntheses by replacing manual operations with computer-controlled robotics and fluidics. nih.gov For example, the development of a "small molecule synthesizer" utilizes iterative cross-coupling of boronic acid derivatives (specifically MIDA or TIDA boronates) to build complex molecules in a programmed and automated fashion. chemrxiv.org this compound can be readily converted to its corresponding boronate ester, making it an ideal candidate building block for such automated iterative synthesis. chemrxiv.orgchemspeed.com

Furthermore, high-throughput experimentation (HTE) can be used to rapidly screen hundreds of reaction conditions to optimize transformations involving arylboronic acids. researchgate.net This approach was successfully used to identify optimal catalysts and conditions for the amidation of aryl acids and aryl amines, a reaction catalyzed by boronic acids. researchgate.net Applying HTE to reactions with this compound could quickly identify novel conditions for its use in both known and emerging transformations, accelerating the discovery of new applications.

Table 1: Amenability of Boronic Acids to Automated Synthesis

| Feature | Relevance to this compound | Platform/Technology | Reference(s) |

|---|---|---|---|

| Iterative Cross-Coupling | Can be converted to stable boronate esters (e.g., MIDA, TIDA, pinacol) for sequential, automated Suzuki-Miyaura reactions. | Small Molecule Synthesizer, Automated Flow Platforms | chemrxiv.org, nih.gov |

| High-Throughput Screening | Suitable substrate for HTE to rapidly optimize reaction conditions (catalysts, solvents, bases) for new and existing transformations. | HTE Screening Platforms | researchgate.net |

| Flow Chemistry | Can be used in continuous flow setups for rapid and scalable synthesis, as demonstrated for other arylboronic acids. | Continuous Flow Reactors | organic-chemistry.org |

Computational and Theoretical Studies for Predicting Reactivity and Designing New Transformations

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, offering a path to rationally design new reactions and catalysts. For this compound, theoretical studies can illuminate its structural properties, reactivity, and potential in new applications.

Predicting Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models have been developed to predict properties like the fluorescence excitation wavelengths of boronic acid-based sensors. nih.gov Similar models could be applied to this compound to predict its key physicochemical parameters. The Hammett equation has also been shown to be effective for predicting the pKa of meta- and para-substituted phenylboronic acids, a crucial parameter influencing their reactivity. mdpi.com While ortho-substituents like the ethyl group in the title compound present a greater challenge, computational approaches are being refined to handle these cases. mdpi.com

Modeling Reaction Mechanisms: Computational methods, such as those employed by various theoretical chemistry groups, can model reaction pathways and transition states. bu.edu This can be used to understand the mechanism of its participation in reactions like the Suzuki-Miyaura coupling or novel catalytic cycles. For instance, computational techniques have been used to estimate the Lewis acidity of different boronic acids to correlate with their observed catalytic activity. researchgate.net Such an approach could predict the catalytic potential of this compound.

Designing New Transformations: By simulating the interaction of this compound with various reactants and catalysts, new, previously unconsidered transformations can be proposed and evaluated in silico before being attempted in the lab. chemrxiv.org This accelerates the discovery process and reduces experimental waste.

While some computational models have shown poor correlation with experimental data for certain properties, the continuous development in this field promises increasingly accurate predictions for complex molecules like this compound. mdpi.com

Development of Advanced Analytical Techniques for Boronic Acid Characterization in Complex Matrices

The accurate analysis of boronic acids and their derivatives is critical for quality control, reaction monitoring, and mechanistic studies. However, their analysis can be complicated by their polarity and tendency to dehydrate into boroxines or hydrolyze from their ester forms. researchgate.netwiley-vch.deresearchgate.net Future research will focus on refining analytical techniques to handle these challenges, particularly for characterizing this compound in complex environments like reaction mixtures or biological samples.

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS): Ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) has been developed for the high-throughput analysis of a wide range of boronic acids. rsc.org These methods can achieve separation and detection in as little as one minute without pre-derivatization, which is crucial for avoiding degradation. rsc.org For boronate esters, reversed-phase HPLC methods using stationary phases with low silanol (B1196071) activity have been optimized to minimize on-column hydrolysis, enabling accurate purity analysis. researchgate.net Nano-LC combined with direct electron ionization MS (nano-LC-EI/MS) is another promising technique for analyzing polar boronic acids without derivatization. researchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry: For complex samples, MALDI-MS offers a rapid and sensitive detection method. A novel strategy involves using 2,5-dihydroxybenzoic acid (DHB) as both the matrix and an in situ derivatizing agent that forms an ester with the boronic acid, improving signal quality without a separate derivatization step. nih.govacs.org Reactive matrices that selectively bind to the boronic acid moiety are also being developed to enhance detection specificity. researchgate.net

Fluorescence-Based Sensing: Highly sensitive and selective detection of boronic acids can be achieved through fluorescence-based methods. nih.gov One approach utilizes the interruption of excited-state intramolecular proton transfer (ESIPT) in a fluorescent probe upon interaction with a boronic acid. nih.gov Other optical chemosensors leverage the reversible covalent binding of boronic acids to create a detectable signal, a strategy that could be adapted for real-time monitoring of reactions involving this compound. rsc.org

Table 2: Modern Analytical Techniques for Boronic Acid Characterization

| Technique | Principle | Application for this compound | Advantage(s) | Reference(s) |

|---|---|---|---|---|

| UPLC-MS | Rapid chromatographic separation followed by mass spectrometric detection. | High-throughput analysis, reaction monitoring in industrial samples. | Fast (1-min run time), avoids pre-derivatization. | rsc.org |

| RP-HPLC | Reversed-phase chromatography optimized to prevent hydrolysis of boronate esters. | Accurate purity assessment of boronate ester derivatives. | Minimizes on-column hydrolysis, providing true purity profiles. | researchgate.net |

| MALDI-MS | On-plate derivatization with a matrix like DHB to form a detectable adduct. | Analysis in complex mixtures or for high-throughput screening. | Rapid, robust, removes need for separate derivatization step. | nih.gov, acs.org |

| Fluorescence Spectroscopy | Detection via interaction with a fluorescent probe (e.g., ESIPT interruption). | Sensitive detection for reaction monitoring or trace analysis. | High sensitivity and selectivity. | nih.gov |

| Boronate Affinity Materials | Solid-phase extraction using materials that selectively bind cis-diols or the boronic acid itself. | Sample cleanup and enrichment from complex matrices like urine. | High selectivity for enrichment and purification. | psu.edu |

Q & A

Q. What are the critical steps in synthesizing 4-bromo-2-ethylphenylboronic acid to minimize boroxin formation?

- Methodological Answer : To avoid boroxin (cyclic anhydride) formation, ensure strict anhydrous conditions during synthesis. Use freshly distilled solvents (e.g., THF or diethyl ether) and inert gas purging (N₂/Ar). Intermediate purification via column chromatography with deactivated silica gel (5–10% H₂O) prevents irreversible binding of boronic acids to silica . Post-synthesis, store the compound at 0–6°C in airtight containers to suppress thermal cyclization .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹¹B NMR : Detects boronic acid peaks at δ ~30–35 ppm, distinguishing free acid from boroxins (δ ~25–28 ppm) .

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromo and ethyl groups) via coupling constants and integration ratios.

- X-ray crystallography : Resolve molecular geometry using programs like SHELXL for refinement . For air-sensitive samples, use low-temperature data collection (<150 K) to minimize decomposition .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at 0–6°C in amber vials under inert gas (Ar). Avoid prolonged exposure to moisture by using desiccants (e.g., silica gel). For long-term storage, prepare as a pinacol ester derivative to enhance stability . Safety protocols include using PPE (gloves, goggles) due to potential skin/eye irritation .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for Suzuki-Miyaura couplings involving this compound?

- Methodological Answer : Use DFT/B3LYP calculations to model electronic effects of the bromo and ethyl substituents on boronic acid reactivity. Solvent parameters (e.g., dielectric constant of dioxane/water mixtures) and catalyst systems (e.g., Pd(PPh₃)₄) can be simulated to predict coupling efficiency . Experimental validation should include kinetic studies under varying temperatures (60–100°C) .

Q. What strategies resolve contradictory crystallographic data for this compound derivatives?

- Methodological Answer : Apply twin refinement in SHELXL for overlapping electron density regions caused by disordered ethyl groups. Use Hirshfeld surface analysis to identify weak interactions (e.g., C–H···O) that may distort geometry. Cross-validate with vibrational spectroscopy (IR/Raman) to confirm bond angles .

Q. How do steric effects from the ethyl group influence regioselectivity in cross-coupling reactions?

- Methodological Answer : Perform competitive coupling experiments with para-substituted aryl halides. Analyze regioselectivity via LC-MS to quantify product ratios. Steric maps from molecular docking (e.g., AutoDock Vina) can visualize hindrance at the ortho position, guiding ligand design (e.g., bulky phosphines) to enhance para-selectivity .

Q. What analytical approaches diagnose low yields in Sonogashira reactions with this boronic acid?

- Methodological Answer :

- GC-MS : Detect alkyne homocoupling byproducts (e.g., diynes) caused by oxidative conditions.

- In situ IR : Monitor Cu/Pd catalyst activation to optimize stoichiometry.

- TLC with iodine staining : Track boronic acid consumption and intermediate formation. Adjust base (e.g., Et₃N vs. K₂CO₃) to mitigate protodeboronation .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound?

- Methodological Answer : Variations may arise from polymorphic forms or residual solvents. Perform DSC (Differential Scanning Calorimetry) under controlled heating rates (5–10°C/min). Compare with single-crystal XRD data to correlate thermal behavior with crystal packing . Purity assessment via HPLC (C18 column, acetonitrile/water eluent) is critical .

Safety and Compliance

Q. What protocols mitigate risks during large-scale synthesis?

- Methodological Answer : Use explosion-proof reactors for exothermic steps (e.g., Grignard reactions). Implement real-time gas monitoring (H₂ evolution during B(OR)₃ hydrolysis). Waste boronic acid solutions require neutralization with Ca(OH)₂ to precipitate boron residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.